(1R)-1-tert-Butyl-1H-2-benzopyran

Chiral Resolution Absolute Configuration Stereochemistry

(1R)-1-tert-Butyl-1H-2-benzopyran (also named (1R)-1-tert-butyl-1H-isochromene) is a chiral heterocyclic compound consisting of a benzene ring fused to a pyran ring, with a stereogenic center at the 1-position bearing a tert-butyl group. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol and a calculated LogP of 3.77, indicating significant hydrophobicity.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 920976-02-9
Cat. No. B12632458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-tert-Butyl-1H-2-benzopyran
CAS920976-02-9
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C2=CC=CC=C2C=CO1
InChIInChI=1S/C13H16O/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-9,12H,1-3H3/t12-/m0/s1
InChIKeyPETITSDZGITVKS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-tert-Butyl-1H-2-benzopyran (CAS 920976-02-9): A Stereodefined Isochromene Building Block for Chiral Synthesis


(1R)-1-tert-Butyl-1H-2-benzopyran (also named (1R)-1-tert-butyl-1H-isochromene) is a chiral heterocyclic compound consisting of a benzene ring fused to a pyran ring, with a stereogenic center at the 1-position bearing a tert-butyl group [1]. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol and a calculated LogP of 3.77, indicating significant hydrophobicity [2]. The absolute (R)-configuration at the C1 stereocenter has been established by X-ray crystallography [1].

Why (1R)-1-tert-Butyl-1H-2-benzopyran Cannot Be Replaced by Racemates, Enantiomers, or Alkyl Analogs in Chiral Applications


The (1R)-enantiomer possesses a defined three-dimensional orientation critical for stereoselective recognition in both biological systems and asymmetric catalysis. Substitution with the (1S)-enantiomer, a racemic mixture, or a smaller alkyl analog (e.g., 1-methyl) introduces stereochemical ambiguity or alters steric bulk, which can drastically change chiral discrimination, chromatographic retention, and biological activity [1]. In the isochromene series, even minor structural modifications significantly affect enantiomeric separation on cyclodextrin phases [2], underscoring the non-interchangeable nature of this specific stereoisomer.

Quantitative Differentiation of (1R)-1-tert-Butyl-1H-2-benzopyran (CAS 920976-02-9): Comparator-Based Evidence


Absolute Stereochemistry Confirmed by Single-Crystal X-Ray Diffraction

The absolute (R)-configuration of the stereogenic center was unequivocally determined by X-ray diffraction analysis [1]. Crystal data: monoclinic, space group P2₁, a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4. The structure was refined to a final R factor of 0.05 for 782 observed reflections [1].

Chiral Resolution Absolute Configuration Stereochemistry

High Hydrophobicity (LogP) Relative to Other Isochromene Derivatives

The calculated LogP of (1R)-1-tert-butyl-1H-isochromene is 3.7747, which is elevated compared to many chiral isochromene derivatives bearing smaller alkyl or polar substituents [1]. This high lipophilicity makes it particularly suitable as a hydrophobic probe in micellar capillary electrophoresis and HPLC enantioseparations [2].

LogP Lipophilicity ADME

Enantiomeric Separation Achieved Using Cyclodextrin-Modified Micellar Capillary Electrophoresis

Highly hydrophobic isochromene derivatives, including the target compound class, have been successfully resolved using cyclodextrin-modified micellar capillary electrophoresis (CD-MCE) [1]. Hydroxypropyl-γ-cyclodextrin was identified as the most effective chiral selector, enabling baseline separation of enantiomers that are otherwise inseparable by conventional capillary zone electrophoresis [1]. The addition of an organic modifier (e.g., methanol or acetonitrile) was critical to enhance analyte solubility and separation efficiency [1].

Chiral Separation Capillary Electrophoresis Cyclodextrin

Steric Bulk and Conformational Rigidity Differentiate from 1-Methyl Analog

The tert-butyl group at C1 provides significantly greater steric bulk and conformational restriction compared to the 1-methyl analog (CAS 920975-80-0) . In spirocyclic 2-benzopyran sigma receptor ligands, increasing steric demand and conformational rigidity correlates with enhanced receptor affinity and enantioselectivity (eudismic ratio up to 7) [1].

Steric Effects Structure-Activity Relationship Chiral Induction

Recommended Scientific and Industrial Applications for (1R)-1-tert-Butyl-1H-2-benzopyran


Chiral Reference Standard for Absolute Configuration Assignment

This compound, with its crystallographically confirmed (R)-configuration [1], serves as a stereochemical benchmark for calibrating chiral detectors, validating asymmetric synthetic methodologies, or establishing the absolute configuration of newly synthesized isochromene derivatives.

Hydrophobic Probe in Cyclodextrin-Modified Enantioseparation Method Development

Due to its high LogP (3.77) [2] and demonstrated separability in cyclodextrin-modified micellar systems [3], this compound is an ideal test analyte for optimizing capillary electrophoresis or HPLC methods targeting lipophilic chiral pharmaceuticals and natural products.

Sterically Demanding Chiral Building Block for Asymmetric Catalysis

The bulky tert-butyl group creates a sterically congested environment around the stereocenter , making this compound a useful scaffold for studying chiral induction in metal-catalyzed hydrogenations, cycloadditions, or as a precursor to more complex isochromene-based ligands.

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